molecular formula C8H16N2O4 B14705244 2-Ethyl-1,3-propanediol carbamate methylcarbamate CAS No. 25384-61-6

2-Ethyl-1,3-propanediol carbamate methylcarbamate

Katalognummer: B14705244
CAS-Nummer: 25384-61-6
Molekulargewicht: 204.22 g/mol
InChI-Schlüssel: QGOXHXFKOTUXNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyl-1,3-propanediol carbamate methylcarbamate is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various industrial and pharmaceutical applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1,3-propanediol carbamate methylcarbamate can be achieved through various methods. One common approach involves the reaction of 2-ethyl-1,3-propanediol with methyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethyl-1,3-propanediol carbamate methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted carbamates.

Wissenschaftliche Forschungsanwendungen

2-Ethyl-1,3-propanediol carbamate methylcarbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as an anticonvulsant or anxiolytic agent.

    Industry: It is used in the production of polymers, coatings, and other industrial materials.

Wirkmechanismus

The mechanism of action of 2-Ethyl-1,3-propanediol carbamate methylcarbamate involves its interaction with specific molecular targets. It is known to modulate the activity of certain enzymes and receptors, leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems and ion channels.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methyl-1,3-propanediol carbamate: Similar in structure but with different substituents.

    2-Butyl-1,3-propanediol carbamate: Another related compound with distinct properties.

Uniqueness

2-Ethyl-1,3-propanediol carbamate methylcarbamate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties

Eigenschaften

CAS-Nummer

25384-61-6

Molekularformel

C8H16N2O4

Molekulargewicht

204.22 g/mol

IUPAC-Name

2-(carbamoyloxymethyl)butyl N-methylcarbamate

InChI

InChI=1S/C8H16N2O4/c1-3-6(4-13-7(9)11)5-14-8(12)10-2/h6H,3-5H2,1-2H3,(H2,9,11)(H,10,12)

InChI-Schlüssel

QGOXHXFKOTUXNE-UHFFFAOYSA-N

Kanonische SMILES

CCC(COC(=O)N)COC(=O)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.